

In silico prediction of 2-Piperidinonicotinic acid properties

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Compound of Interest

Compound Name: **2-Piperidinonicotinic acid**

Cat. No.: **B1351087**

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An In-Depth Technical Guide to the In Silico Prediction of **2-Piperidinonicotinic Acid** Properties

Introduction

2-Piperidinonicotinic acid is a small molecule with a structure incorporating both a piperidine and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties is crucial. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties, offering valuable insights that can guide further experimental investigation. This guide outlines the methodologies for predicting the key characteristics of **2-Piperidinonicotinic acid** and presents the predicted data in a structured format.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These properties are foundational for predicting its pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of **2-Piperidinonicotinic acid**.

Property	Predicted Value	Unit
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	
Molecular Weight	206.24	g/mol
logP (octanol-water)	0.85	
Topological Polar Surface Area (TPSA)	61.5	Å ²
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
pKa (most acidic)	4.5	
pKa (most basic)	9.2	
Solubility (in water at pH 7.4)	-2.5	log(mol/L)

Predicted Pharmacokinetic (ADMET) Profile

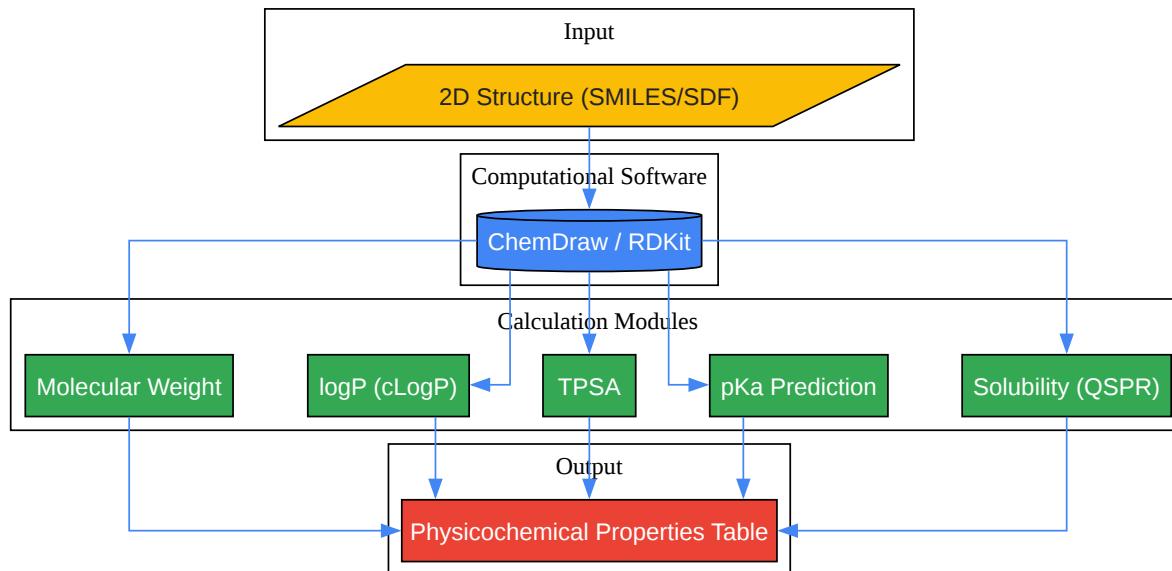
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models are invaluable for early-stage assessment of a compound's likely behavior in the body.

ADMET Property	Prediction	Method
Absorption		
Human Intestinal Absorption	High	Based on Lipinski's Rule of Five and TPSA
Caco-2 Permeability	Moderate	QSAR Model
P-glycoprotein Substrate	No	Classification Model
Distribution		
Blood-Brain Barrier Permeant	No	QSAR Model based on TPSA and logP
Plasma Protein Binding	~85%	QSAR Model
Metabolism		
CYP2D6 Inhibitor	Unlikely	Substrate-based Inhibition Model
CYP3A4 Inhibitor	Unlikely	Substrate-based Inhibition Model
Excretion		
Primary Route	Renal	Prediction based on solubility and size
Toxicity		
AMES Mutagenicity	Non-mutagenic	Structural alerts and QSAR Model
hERG Blockade	Low risk	Pharmacophore Model
Oral LD ₅₀ (rat)	>2000 mg/kg	QSAR Model based on structural fragments

Methodologies and Protocols

Protocol 1: Prediction of Physicochemical Properties

- Input: The 2D structure of **2-Piperidinonicotinic acid** in SMILES or SDF format.
- Software: A comprehensive computational chemistry suite such as ChemDraw & Chem3D, MarvinSketch, or open-source libraries like RDKit in Python.
- Procedure:
 - The 2D structure is imported into the software.
 - The software's built-in algorithms are used to calculate the properties.
 - Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors: Calculated directly from the molecular graph.
 - logP: Calculated using an atom-based method (e.g., clogP) that sums the contributions of individual atoms and correction factors.
 - TPSA: Calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens).
 - pKa: Predicted using an empirical model based on the Hammett equation, considering the electronic effects of substituents on the acidic and basic centers.
 - Solubility: Estimated using a quantitative structure-property relationship (QSPR) model that incorporates logP and TPSA as descriptors.
- Output: A table of predicted physicochemical properties.



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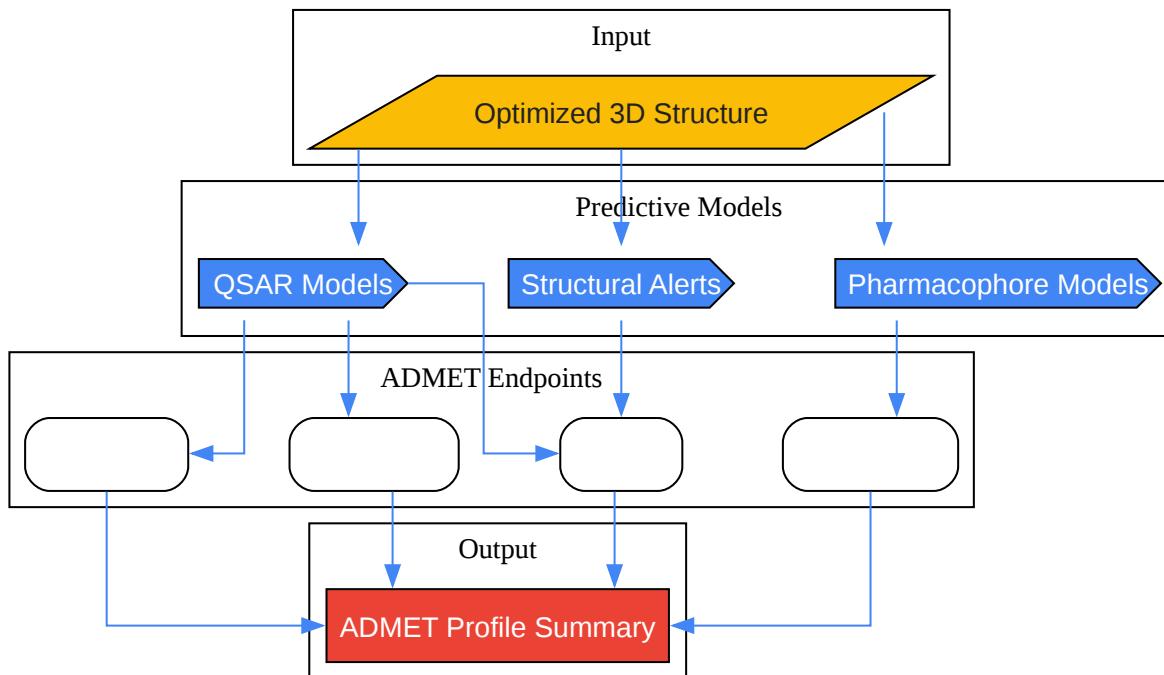
Caption: Workflow for Physicochemical Property Prediction.

Protocol 2: ADMET Prediction Workflow

- Input: The optimized 3D structure of **2-Piperidinonicotinic acid**.
- Models: A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR) models, pharmacophore models, and structural alert databases.
- Procedure:
 - Absorption:
 - Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the compound violates more than one of Lipinski's Rule of Five (MW \leq 500, logP \leq 5, H-

bond donors \leq 5, H-bond acceptors \leq 10).

- Caco-2 permeability is predicted using a regression-based QSAR model with descriptors such as TPSA and logP.
- Distribution:
 - Blood-Brain Barrier (BBB) penetration is predicted using a classification model that considers TPSA, logP, and the number of rotatable bonds.
 - Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of known drug-protein binding affinities.
- Metabolism: The structure is screened against 3D pharmacophore models of the active sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to predict potential inhibitory activity.
- Toxicity:
 - AMES Mutagenicity: The structure is checked for the presence of known mutagenic structural fragments (structural alerts).
 - hERG Blockade: A pharmacophore model for the hERG potassium channel is used to assess the risk of cardiotoxicity.
 - LD₅₀: A QSAR model trained on rodent oral toxicity data is used to estimate the lethal dose.
- Output: A summary table of predicted ADMET properties.



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Caption: General Workflow for In Silico ADMET Prediction.

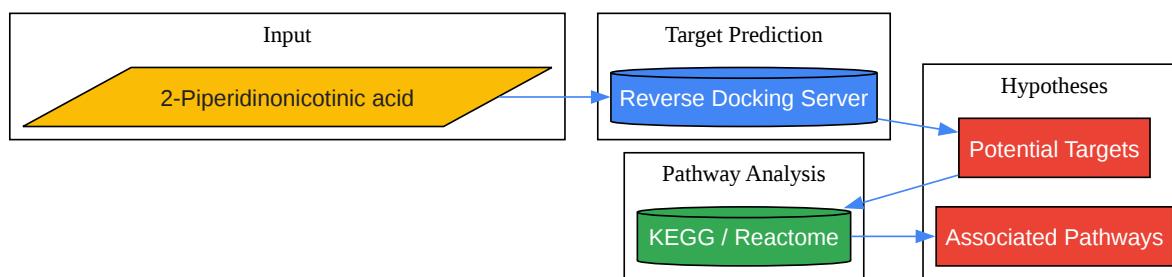
Hypothetical Biological Activity and Pathway Analysis

In the absence of experimental data, a common in silico approach to suggest potential biological activity is through reverse docking and target prediction. This involves docking the molecule into the binding sites of a large number of known biological targets to identify potential protein interactions.

Protocol 3: Target Prediction and Pathway Analysis

- Input: The 3D structure of **2-Piperidinonicotinic acid**.

- Software/Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) and a pathway analysis tool (e.g., KEGG, Reactome).
- Procedure:
 - Target Identification: The input structure is submitted to the target prediction server. The server compares the 3D shape and chemical features of the molecule to a library of known ligand-binding sites of proteins. A ranked list of potential protein targets is generated based on the similarity score.
 - Pathway Analysis: The top-ranked potential protein targets are submitted to a pathway analysis tool. This tool identifies canonical signaling or metabolic pathways that are significantly enriched with the potential targets.
- Output: A list of plausible biological targets and the associated signaling pathways, suggesting potential mechanisms of action to be explored experimentally.



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Caption: Workflow for Target Prediction and Pathway Analysis.

Conclusion

The in silico analysis of **2-Piperidinonicotinic acid** suggests that it is a drug-like molecule with a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties indicate moderate solubility and the potential for interaction with biological targets. The

predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The methodologies outlined in this guide provide a framework for the initial computational assessment of novel small molecules, enabling a data-driven approach to prioritizing candidates for further preclinical development. All presented data are predictive and require experimental validation.

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